molecular formula C19H20ClN5O3S B2895898 3-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251705-39-1

3-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2895898
CAS RN: 1251705-39-1
M. Wt: 433.91
InChI Key: TZBBJDKQIXRRFS-UHFFFAOYSA-N
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Description

3-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C19H20ClN5O3S and its molecular weight is 433.91. The purity is usually 95%.
BenchChem offers high-quality 3-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. They can act as inhibitors for various enzymes involved in cancer cell proliferation. For example, some thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines by inducing apoptosis through CDK enzyme inhibition .

Enzyme Inhibition

Compounds similar to the one you’ve mentioned have been reported to show good inhibitory effects with IC50 values in the low micromolar range when tested against certain enzymes or cancer cell lines . This suggests that your compound could potentially be used in enzyme inhibition studies.

Antimicrobial Potential

Imidazole-containing compounds, which share some structural similarities with your compound, have demonstrated good antimicrobial potential . It’s plausible that your compound could also be explored for antimicrobial applications.

Anti-inflammatory Activities

Pyrimidine derivatives have also been recognized as inhibitors of NF-κB and AP-1, which are factors involved in inflammation. This indicates a potential application in anti-inflammatory drug development .

Research and Laboratory Use

Given that the compound is available for purchase from chemical suppliers, it is likely used in various research laboratories for experimental purposes, which may include the study of its chemical properties or its interactions with other substances.

properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-6-ethyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3S/c1-3-25-17(26)15-14(21-19(25)28)16(29-22-15)18(27)24-8-6-23(7-9-24)13-10-12(20)5-4-11(13)2/h4-5,10H,3,6-9H2,1-2H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBBJDKQIXRRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

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